molecular formula C13H12Cl3F3N2 B2990266 (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2247103-63-3

(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

Cat. No.: B2990266
CAS No.: 2247103-63-3
M. Wt: 359.6
InChI Key: QPNXJZZFNJJXGA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C13H10ClF3N2·2HCl. It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethyl-substituted pyridine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 5-(trifluoromethyl)pyridine-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine
  • (3-(trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride

Uniqueness

The presence of both a chlorophenyl group and a trifluoromethyl-substituted pyridine ring makes (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride unique. This combination of functional groups imparts distinctive chemical properties, such as increased lipophilicity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2.2ClH/c14-10-4-1-8(2-5-10)12(18)11-6-3-9(7-19-11)13(15,16)17;;/h1-7,12H,18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNXJZZFNJJXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=C(C=C2)C(F)(F)F)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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